molecular formula C12H15NO4 B558750 Boc-2-Abz-OH CAS No. 68790-38-5

Boc-2-Abz-OH

Cat. No. B558750
CAS RN: 68790-38-5
M. Wt: 237,25 g/mole
InChI Key: BYGHHEDJDSLEKK-UHFFFAOYSA-N
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Description

Boc-2-Abz-OH, also known as Boc-2-Aminobenzyl Alcohol, is a common organic chemical compound that is widely used in various scientific research applications. It is a colorless, odorless, and water-soluble compound that is classified as an alcohol. Boc-2-Abz-OH is an important intermediate for the synthesis of various compounds and is used in many biochemical and physiological studies.

Scientific Research Applications

Peptide Synthesis

Boc-2-Abz-OH: is widely used in the field of peptide synthesis . It serves as a building block for the synthesis of peptides, where the Boc group protects the amine functionality during the coupling reactions. This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the final peptide chain.

Biochemistry Research

In biochemistry, Boc-2-Abz-OH plays a role in studying enzyme-substrate interactions and enzyme kinetics . It can be used to mimic the transition states of enzymatic reactions or to create inhibitors that help in understanding the biochemical pathways.

Pharmacology

Pharmacologically, Boc-2-Abz-OH is involved in drug design and development . Its structural motif is found in many pharmacologically active compounds. Researchers utilize it to develop new therapeutic agents by modifying its structure to enhance its interaction with biological targets.

Organic Synthesis

Boc-2-Abz-OH: is a valuable reagent in organic synthesis, particularly in the protection of amines . The Boc group is a common protecting group that can be easily introduced and removed under mild conditions, making it indispensable for complex organic synthesis routes.

Analytical Chemistry

In analytical chemistry, Boc-2-Abz-OH is used as a standard or reference compound in various chromatographic and spectroscopic methods . It helps in the calibration of instruments and in the development of analytical techniques for the detection and quantification of similar compounds.

Materials Science

Lastly, in materials science, Boc-2-Abz-OH contributes to the development of novel materials . It can be incorporated into polymers or other materials to impart specific chemical properties, such as increased stability or reactivity, which are beneficial in creating advanced materials for various applications.

Mechanism of Action

Target of Action

Boc-2-Abz-OH is a synthetic compound used in peptide synthesis . Its primary target is the amino group of peptides, where it acts as a protecting group .

Mode of Action

The compound works by attaching to the amino group of peptides through a process known as Boc protection . This process involves the formation of a carbamate linkage between the Boc group of Boc-2-Abz-OH and the amino group of the peptide . This protects the amino group from unwanted reactions during peptide synthesis .

Biochemical Pathways

The key biochemical pathway involved in the action of Boc-2-Abz-OH is peptide synthesis . During this process, Boc-2-Abz-OH plays a crucial role in protecting the amino groups of peptides, ensuring that peptide bonds form at the correct locations .

Pharmacokinetics

Its stability, reactivity, and solubility are critical for its role in peptide synthesis .

Result of Action

The result of Boc-2-Abz-OH’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting amino groups during synthesis, Boc-2-Abz-OH helps prevent unwanted side reactions, ensuring the production of the desired peptide .

Action Environment

The action of Boc-2-Abz-OH is influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For instance, Boc-2-Abz-OH is typically used in peptide synthesis under controlled laboratory conditions, where these factors can be carefully regulated to optimize its performance .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGHHEDJDSLEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399169
Record name Boc-2-Abz-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-Abz-OH

CAS RN

68790-38-5
Record name Boc-2-Abz-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The pH value of a solution containing 4 g (30 mmoles) of anthranilic acid in 20 ml of DMF is adjusted to 8 by adding TEA. After adding 9 g of tertiary-butyloxy carbonate, the reaction mixture is stirred at room temperature overnight. The solvent is evaporated and the thick oily residue is dissolved in 50 ml of ethyl acetate. The organic phase is washed 3 times with 20 ml of ice-cold 0.01N sulfuric acid each, then 3 times with 20 ml of water each. The ethyl acetate solution is dried over anhydrous sodium sulfate and evaporated under reduced pressure. The thick oily residue becomes crystalline when kept in a refrigerator. The aimed product is obtained in a yield of 5.7 g (80%), m.p.: 91°-93° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
tertiary-butyloxy carbonate
Quantity
9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.